Brevetoxina B

Descripción general

Descripción

Brevetoxin B is a ciguatoxin.

Brevetoxin B is a natural product found in Karenia brevis with data available.

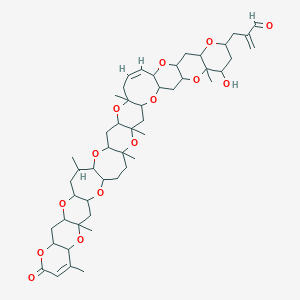

Brevetoxin-B (BTX-B, 1), produced by the red tide organism, Gymnodium breVe Davis, is the first member of marine polycyclic ethers to be structurally elucidated and one of the most potent neurotoxins. The structural feature of this compound is a trans-fused polycyclic ether ring system with 23 stereocenters, which contains six-, seven-, and eight-membered ether rings, three carbon-carbon double bonds, one hydroxyl group, and two carbonyl groups (A3250).

Aplicaciones Científicas De Investigación

Detección de Brevetoxinas en Ostras

Las brevetoxinas son una familia de toxinas formadas durante las floraciones del dinoflagelado marino Karenia brevis. El consumo de mariscos contaminados con estas toxinas puede causar envenenamiento neurotóxico, lo que lleva a gastroenteritis y efectos neurotóxicos . Se ha desarrollado un anticuerpo de amplio espectro contra la Brevetoxina 2 (PbTx-2), 1 (PbTx-1) y 3 (PbTx-3) para monitorear rápidamente los niveles de Brevetoxina en las ostras .

Estudio del Metabolismo de las Brevetoxinas

La biosíntesis general de estos metabolitos altamente complejos no se ha dilucidado completamente, aunque no hay duda de su origen poliquetídico . Los estudios de alimentación con precursores marcados ayudan a discriminar entre la biosíntesis de novo de toxinas y la conversión de intermediarios almacenados en productos tóxicos finales en respuesta a las tensiones ambientales .

Desarrollo de Antagonistas

Se ha encontrado que las brevetoxinas tienen propiedades antagonistas. Por ejemplo, el brevenal se ha descrito como el primer antagonista natural para contrarrestar los efectos de las brevetoxinas en ensayos de unión de radioligandos, en bioensayos con peces y ratones, y en protocolos respiratorios .

Perfil de los Metabolitos de las Brevetoxinas

Se han encontrado metabolitos de brevetoxinas en cultivos de K. brevis, almejas y sedimentos utilizando la técnica de cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) . Sin embargo, la LC-QqQ-MS/MS puede evaluar compuestos diana y no puede realizar la identificación de metabolitos tóxicos no diana .

Estudio de las Floraciones Algales Nocivas (FAN)

El dinoflagelado tóxico Karenia brevis, responsable de las primeras floraciones algales nocivas en el Golfo de México, produce muchos metabolitos secundarios, incluidas neurotoxinas potentes llamadas brevetoxinas . El estudio de estas toxinas es crucial para comprender el impacto de las FAN en los ecosistemas marinos y la salud humana .

Estudio de Contaminantes Ambientales

El programa de investigación que investiga los aerosoles de la marea roja de Florida, que contienen brevetoxinas, sirve como modelo para el estudio de otras toxinas relacionadas con las FAN y para otros contaminantes ambientales aerosolizados

Mecanismo De Acción

Target of Action

Brevetoxin B, a neurotoxic polyether produced by the dinoflagellate Karenia brevis , primarily targets the voltage-gated sodium channels (VGSCs) on neuronal, muscle, and cardiac cells . These channels play a crucial role in the initiation and propagation of action potentials in neurons and other excitable cells.

Mode of Action

Brevetoxin B binds to site 5 on the alpha subunit of VGSCs . This binding leads to the persistent activation of these channels, causing them to open irreversibly at potentials more negative than normal . This results in the repetitive discharge of action potentials .

Biochemical Pathways

The persistent activation of VGSCs disrupts normal neurological processes. The influx of sodium ions into the cells can lead to depolarization, which can affect various biochemical pathways and result in downstream effects such as altered cellular functions and potential cell death .

Pharmacokinetics

It is known that after consumption of contaminated shellfish, these toxins can cause a syndrome known as neurotoxic shellfish poisoning (nsp) in humans . The ingestion of contaminated seafood represents the most dangerous route of exposure for humans .

Result of Action

The molecular and cellular effects of Brevetoxin B’s action can be severe. In humans, symptoms of NSP include nausea, diarrhea, vomiting, abdominal pain, paresthesia, myalgia, ataxia, bradycardia, loss of coordination, vertigo, and mydriasis . In the marine environment, Brevetoxin B has been responsible for significant mortalities of marine mammals, fishes, sea birds, and sea turtles .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Brevetoxin B. For instance, blooms of K. brevis, the primary producer of Brevetoxin B, have been recorded in the Gulf of Mexico and occasionally along the mid and south Atlantic coasts . These blooms can be influenced by various physical and nutritional factors, including salinity and temperature . Furthermore, when Brevetoxin B is aerosolized through the disruption of K. brevis cells by breaking waves or winds, people can suffer from respiratory effects such as conjunctivitis, rhinorrhea, and bronchoconstriction .

Análisis Bioquímico

Biochemical Properties

Brevetoxin B plays a crucial role in biochemical reactions by binding to voltage-gated sodium channels in nerve cells. This binding leads to the persistent activation of these channels, causing an influx of sodium ions and disrupting normal neurological processes . Brevetoxin B interacts with various enzymes and proteins, including cytochrome P450 enzymes, which metabolize the toxin into different metabolites . The nature of these interactions involves the modification of the toxin’s structure, affecting its toxicity and persistence in biological systems .

Cellular Effects

Brevetoxin B exerts significant effects on various cell types and cellular processes. In nerve cells, it causes prolonged opening of sodium channels, leading to increased intracellular sodium levels and subsequent cellular depolarization . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, brevetoxin B has been shown to upregulate N-methyl-D-aspartate (NMDA) receptor currents, influencing synaptic plasticity and neuronal communication .

Molecular Mechanism

At the molecular level, brevetoxin B exerts its effects by binding to receptor site 5 on voltage-gated sodium channels, causing these channels to remain open at normal resting potentials . This binding interaction leads to a sustained influx of sodium ions, resulting in cellular depolarization and disruption of normal cellular functions. Additionally, brevetoxin B can modulate other ion channels and receptors, further influencing cellular activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of brevetoxin B change over time due to its stability and degradation. Studies have shown that brevetoxin B can be rapidly metabolized, producing metabolites that persist in the system for extended periods . Long-term exposure to brevetoxin B in vitro and in vivo has demonstrated its potential to cause chronic effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of brevetoxin B vary with different dosages in animal models. At lower doses, brevetoxin B can cause mild neurotoxic effects, while higher doses result in severe toxicity, including respiratory distress and paralysis . Threshold effects have been observed, where specific concentrations of brevetoxin B are required to elicit noticeable toxic effects. Additionally, high doses of brevetoxin B can lead to adverse effects such as inflammation and immunotoxicity .

Metabolic Pathways

Brevetoxin B is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes metabolize brevetoxin B into several metabolites, including brevetoxin-3 and brevetoxin-9, through oxidative and conjugative processes . The metabolic pathways of brevetoxin B also involve the production of glutathione and cysteine conjugates, which play a role in detoxification and excretion .

Transport and Distribution

Brevetoxin B is transported and distributed within cells and tissues through its interaction with plasma carrier proteins and cell membranes . Due to its lipophilic nature, brevetoxin B can easily associate with cell membranes, facilitating its distribution across different tissues . Additionally, brevetoxin B can bind to specific transporters and binding proteins, influencing its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of brevetoxin B is primarily associated with cell membranes and intracellular compartments involved in ion transport . Brevetoxin B’s activity is influenced by its localization, as it targets voltage-gated sodium channels on the cell membrane . Post-translational modifications and targeting signals may also play a role in directing brevetoxin B to specific cellular compartments, affecting its function and toxicity .

Actividad Biológica

Brevetoxin B (PbTx-2) is a potent neurotoxin produced by the dinoflagellate Karenia brevis, which is responsible for harmful algal blooms (HABs) known as red tides. This compound has garnered significant attention due to its complex structure and profound biological effects, particularly its neurotoxicity and impact on sodium channels in the nervous system. This article explores the biological activity of Brevetoxin B, focusing on its mechanisms of action, detoxification processes, and implications for human health.

Brevetoxin B is characterized by a unique trans-fused polycyclic ether ring system with 23 stereocenters, making it one of the most complex marine natural products. Its structural complexity contributes to its potent biological activities, including neurotoxicity and potential anticancer properties . The specific binding interactions with voltage-gated sodium channels (VGSC) are crucial for its neurotoxic effects.

Brevetoxin B exerts its biological activity primarily through the modulation of voltage-gated sodium channels. It binds with high affinity to the α subunit of these channels, leading to prolonged depolarization and increased neuronal excitability. The binding affinity of brevetoxins has been quantified, with a dissociation constant () for PbTx-2 reported at approximately 1.6 nM . This interaction disrupts normal neuronal signaling, resulting in symptoms associated with neurotoxic shellfish poisoning (NSP).

Table 1: Binding Affinities of Brevetoxin B

| Compound | Binding Affinity (Kd) | Biological Effect |

|---|---|---|

| Brevetoxin B | 1.6 nM | Neurotoxicity |

| β-naphthoyl-PbTx | 1.2 nM | Bronchoconstriction inhibition |

| PbTx-3 | Not specified | Neurotoxic effects |

Neurotoxicity

Brevetoxin B causes a range of neurological symptoms in humans, including respiratory distress, gastrointestinal issues, and neurological impairments. The mechanism involves the activation of VGSCs, leading to excessive sodium influx into neurons, which can result in excitotoxicity and cell death . In animal studies, exposure to brevetoxins has shown significant neurotoxic effects, correlating with the levels of brevetoxins detected in tissues.

Detoxification Mechanisms

Research has indicated that brevetoxins undergo rapid detoxification processes in vivo. A study on rats demonstrated that PbTx-2 is metabolized into polar metabolites that exhibit reduced biological activity within hours post-exposure. Key metabolites identified include cysteine conjugates and oxidized forms of brevetoxins . The detoxification pathway is critical for reducing the potential toxicity associated with brevetoxin exposure.

Case Studies

Several case studies highlight the impact of brevetoxins on human health and marine ecosystems:

- Neurotoxic Shellfish Poisoning (NSP) : Outbreaks linked to the consumption of contaminated shellfish have been documented along the Gulf Coast. Symptoms reported include respiratory distress and neurological dysfunction.

- Environmental Impact : Studies show that blooms of Karenia brevis not only affect marine life but also pose risks to human health through inhalation of aerosolized toxins during red tide events .

- Animal Models : Research involving sheep has demonstrated that brevetoxin exposure leads to bronchoconstriction, further illustrating its respiratory effects and providing insights into potential therapeutic interventions using analogues .

Propiedades

IUPAC Name |

2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTCVQQGCSNFJU-FGRVLNGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H70O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879997 | |

| Record name | Brevetoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

895.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79580-28-2 | |

| Record name | Brevetoxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79580-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevetoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toxin T-34 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BREVETOXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.